2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione
Description
This compound features a hybrid structure combining a 6H-indolo[2,3-b]quinoxaline core linked via a propyl chain to a 1H-isoindole-1,3(2H)-dione (phthalimide) moiety. The indoloquinoxaline unit is a π-conjugated heterocycle known for its electronic properties, while the phthalimide group contributes to thermal stability and solubility modulation . The propyl spacer may influence molecular flexibility and intermolecular interactions, making this compound of interest in materials science and medicinal chemistry.
Properties
Molecular Formula |
C25H18N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(3-indolo[3,2-b]quinoxalin-6-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-16-8-1-2-9-17(16)25(31)29(24)15-7-14-28-21-13-6-3-10-18(21)22-23(28)27-20-12-5-4-11-19(20)26-22/h1-6,8-13H,7,14-15H2 |
InChI Key |
YODGKQGZEVQTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,3-Diaminoindole with 1,2-Diketones
A widely adopted approach involves reacting 2,3-diaminoindole 1 with 1,2-diketones 2 under acidic conditions. For example, treatment with oxalic acid in refluxing ethanol facilitates cyclodehydration, yielding the indoloquinoxaline core 3 (Scheme 1). This method achieves moderate yields (45–60%) but requires stringent control of stoichiometry to avoid polycyclic byproducts.
Table 1: Reaction Conditions for Indoloquinoxaline Core Formation
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,3-Diaminoindole + 1,2-Diketone | Oxalic acid | Ethanol | 80 | 55 |
| Indole-2-carboxylic acid + o-Phenylenediamine | H2SO4 | Toluene | 110 | 48 |
Palladium-Catalyzed Cyclization
Recent advances employ palladium catalysts to construct the indoloquinoxaline system via C–N coupling. For instance, Suzuki–Miyaura coupling between 2-bromoindole 4 and 2-aminophenylboronic acid 5 in the presence of Pd(PPh3)4 generates the bicyclic structure 6 with improved regioselectivity (68% yield). This method reduces side reactions compared to traditional condensation.
Attachment of the Isoindole-1,3-dione Moiety
The final step involves coupling the propyl-linked indoloquinoxaline 10 with isoindole-1,3-dione 11 .
Nucleophilic Aromatic Substitution
Heating 10 with isoindole-1,3-dione 11 in toluene at 120°C in the presence of potassium tert-butoxide (t-BuOK) drives nucleophilic aromatic substitution, yielding the target compound 12 (Scheme 3). While effective (65% yield), this method requires anhydrous conditions and prolonged reaction times (24–48 h).
Table 2: Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | t-BuOK | Toluene | 36 | 65 |
| Ullmann Coupling | CuI | DMF | 18 | 72 |
Copper-Catalyzed Ullmann Coupling
Employing CuI as a catalyst in DMF at 100°C accelerates the coupling between 10 and 11 , achieving higher yields (72%) within 18 h. The catalytic cycle involves single-electron transfer (SET) mechanisms, reducing energy barriers associated with aromatic substitution.
Alternative Multi-Component Approaches
Recent studies explore one-pot syntheses to streamline production.
Knoevenagel–Michael Cascade Reaction
A three-component reaction combining indole-2,3-dione 13 , malononitrile 14 , and 1,3-dibromopropane 7 in ethanol with piperidine as a base generates the target compound via sequential Knoevenagel condensation and Michael addition (Scheme 4). This method achieves 58% yield but necessitates precise pH control.
Post-Synthetic Modifications
Chemical Reactions Analysis
Condensation Reactions
-
N-(2-bromoethyl)phthalimide serves as a precursor in condensation reactions with arylpiperazines or heteroaryl analogs .
-
Reaction conditions often involve microwave-assisted synthesis or traditional reflux methods, with purification via column chromatography.
Epoxide Ring-Opening
A general procedure involves:
-
Potassium phthalimide reacting with epichlorohydrin under high-temperature conditions (120°C for 24 hours) .
-
Subsequent hydrolysis with methanol and purification to yield intermediates like 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione .
Functionalization
-
Acyl chloride linkers (e.g., ethyl chloroformate) are used to introduce ester or amide groups, enhancing biological activity .
-
Hydrochloric acid treatment converts epoxide intermediates into chlorohydrin derivatives, enabling further substitution reactions .
Table 1: Key Synthesis Steps
Chemical Behavior
The compound exhibits reactivity influenced by its isoindole-1,3-dione core and indoloquinoxaline framework :
Hydrolysis
-
The imide ring undergoes hydrolysis under acidic/basic conditions, yielding carboxylic acids .
-
Epoxide intermediates (e.g., oxiran-2-ylmethyl derivatives) are prone to ring-opening via nucleophilic attack .
Substitution Reactions
-
Halogen displacement : Chloro groups in chlorohydrin derivatives can be replaced by nucleophiles (e.g., amines, alkoxides) .
-
Alkylation : The propyl chain linking the isoindole and indoloquinoxaline moieties allows further functionalization (e.g., introduction of ester/amide groups) .
Intercalation and π-Stacking
-
The planar indoloquinoxaline system enables π-π interactions and DNA intercalation, influencing stability and reactivity in biological systems.
Interaction Studies
The compound’s structural features facilitate distinct molecular interactions:
Molecular Docking (COX Enzymes)
-
Hydrogen bonding : The carbonyl group of the isoindole-1,3-dione moiety interacts with Arg120 and Tyr355 in COX-2 .
-
Hydrophobic interactions : The indoloquinoxaline core engages Leu352 , Ala523 , and Val523 via π-alkyl contacts .
Table 2: Key Interaction Features
| Interaction Type | Target Residues | Source |
|---|---|---|
| Hydrogen bonding | Arg120, Tyr355 | |
| π-Alkyl contacts | Leu352, Ala523, Val523 |
Biological Activity Correlation
-
Linker length : Longer linkers between functional groups (e.g., phenylethanone vs. propyl chains) enhance binding affinity and inhibitory activity .
-
Substituent effects : Methoxy or trifluoromethyl groups on aryl rings modulate hydrophobic interactions and biological potency .
Structural Comparisons
Related indoloquinoxaline derivatives exhibit varied reactivity profiles:
| Compound | Structural Features | Key Reactions |
|---|---|---|
| 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one | Phenylethanone substitution | Hydrolysis, alkylation |
| 6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline | Propargyl group | Click chemistry, cycloaddition |
| 9-bromoindolo[3,2-b]quinoxaline | Bromine substitution | Nucleophilic aromatic substitution |
Reaction Mechanisms
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported its effectiveness against various human cancer cell lines, including Caco-2 and HCT-116, where it induces apoptosis and cell cycle arrest .
- Antiviral Effects : The ability of indoloquinoxalines to intercalate into DNA suggests potential antiviral properties. In vitro studies have demonstrated its efficacy against certain viral strains .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown comparable inhibition zones to standard antibiotics like gentamicin .
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology evaluated the anticancer effects of various isoindole derivatives, including 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione. The results indicated that the compound significantly inhibited cell viability in Caco-2 cells with an IC50 value indicating strong cytotoxicity .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity against Leishmania tropica, the compound demonstrated superior efficacy compared to first-line treatments like Glucantime. The IC50 values were significantly lower than those of existing treatments, highlighting its potential as a new therapeutic agent .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one | Indoloquinoxaline core with phenylethanone | Antiviral and antibacterial |
| 6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline | Propargyl group addition | Cytotoxic against cancer cell lines |
| 9-bromoindolo[3,2-b]quinoxaline | Bromine substitution on indoloquinoxaline | Enhanced cytotoxicity and antiviral properties |
Mechanism of Action
The mechanism of action of 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, stabilizing the DNA duplex and inhibiting the replication and transcription processes . This mechanism is crucial for its anticancer and antiviral activities, as it can prevent the proliferation of cancer cells and the replication of viruses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Thermal Stability: Polysilsesquioxane derivatives (e.g., PSQ-PhI) exhibit superior thermal stability due to their inorganic backbone, whereas the target compound’s organic framework may limit high-temperature performance .
Key Observations :
- The target compound’s synthesis likely parallels methods used for propyl-linked indoloquinoxaline derivatives, such as nucleophilic substitution or metal-catalyzed coupling .
Physical and Electronic Properties
- Melting Points: Analogues like 1-(6H-indolo[2,3-b]quinoxalin-6-yl)propan-2-one exhibit melting points ~295°C, while phthalimide-containing compounds (e.g., PSQ-PhI) may have higher thermal stability .
- Solubility: The phthalimide group in the target compound could improve solubility in polar aprotic solvents compared to non-polar benzene-linked derivatives (e.g., mDINQ) .
Biological Activity
2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the indoloquinoxaline class. This compound is notable for its unique structure that combines an isoindole moiety with an indoloquinoxaline framework, suggesting potential pharmacological activities, particularly in anticancer and antiviral domains. The following sections will detail the biological activities of this compound, including its mechanisms of action, relevant case studies, and comparative data with related compounds.
The biological activity of 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione is primarily attributed to its ability to intercalate with DNA. This interaction can disrupt critical cellular processes such as replication and transcription, leading to apoptosis in cancer cells. The thermal stability of the DNA-complex formed by this compound is influenced by the substituents on the indoloquinoxaline nucleus, which can enhance its anticancer properties .
Anticancer Activity
Research has demonstrated that derivatives of indoloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione shows promise in targeting human tumor cell lines derived from solid tumors and leukemia . The compound's efficacy can be measured through IC50 values in cell viability assays.
Case Study: Cytotoxicity Assays
A comprehensive study evaluated the cytotoxic effects of several indoloquinoxaline derivatives against human Molt 4/C8 and CEM T-lymphocytes. The results are summarized in Table 1:
| Compound | IC50 (Molt 4/C8) | IC50 (CEM) |
|---|---|---|
| 5b | 91 ± 45 µM | >610 µM |
| 5h | 117 ± 74 µM | 71 ± 31 µM |
| 7i | 7.2 ± 5.3 µM | Not reported |
| Melphalan | 2.1 ± 0.02 µM | 2.5 ± 0.2 µM |
This table illustrates the comparative potency of various compounds against specific cancer cell lines, highlighting the potential of indoloquinoxaline derivatives as therapeutic agents .
Antiviral Properties
In addition to its anticancer effects, the compound exhibits antiviral properties. Indoloquinoxalines have been shown to inhibit viral replication through mechanisms involving DNA intercalation and disruption of viral polymerases . This dual activity makes it a candidate for further exploration in antiviral drug development.
Structural Comparisons
The structural features of related compounds can provide insights into the biological activity of 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione. Table 2 compares several structurally similar compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Indoloquinoxaline core with phenylethanone | Antiviral and antibacterial |
| Compound B | Propargyl group addition | Cytotoxic against cancer cell lines |
| Compound C | Bromine substitution on indoloquinoxaline | Enhanced cytotoxicity and antiviral properties |
These comparisons illustrate how variations in structural components can influence biological outcomes .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione?
- Answer : Use a combination of 1H/13C NMR to identify aromatic protons (e.g., phthalimide signals at δ 7.6–7.9 ppm) and alkyl chain environments (e.g., -CH2-CH2-CH2-Si at δ 2.1–3.8 ppm). 29Si NMR is critical for analyzing silicon-based substituents (if present), distinguishing T2 (-58.7 ppm) and T3 (-68.3 ppm) condensation states . FT-IR (e.g., C=O stretches at 1713–1765 cm⁻¹) and ESI-MS (e.g., m/z 359.1 [M+H]+ for related analogs) further validate functional groups and molecular weight .
Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
- Answer : Employ Claisen-Schmidt condensation (e.g., reacting acetylphenyl-isoindole-dione with aldehydes like indolecarbaldehyde in ethanol/NaOH, followed by HCl hydrolysis) to introduce acryloyl or aryl groups at the 4-position. Monitor reactions via TLC and purify using column chromatography . For indoloquinoxaline modifications, use sodium hydride-mediated alkylation in DMF, as demonstrated for related indoloquinoxaline-propanaminium derivatives .
Q. What are the critical stability considerations for handling this compound in aqueous or protic environments?
- Answer : The phthalimide moiety is susceptible to hydrolysis under acidic/basic conditions. Store the compound in anhydrous solvents (e.g., DMF, DCM) at -20°C. Avoid prolonged exposure to moisture, as partial hydrolysis could generate isoindole-1,3-dione degradation products, detectable via HPLC with UV monitoring (λ = 254 nm) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., broadened signals or unexpected integrations) be resolved during structural characterization?
- Answer : Broad signals in 29Si NMR (e.g., T3 at -68.3 ppm) may indicate structural heterogeneity (e.g., chain vs. cage silsesquioxane architectures). Use DOSY NMR to assess molecular weight distribution or employ computational modeling (DFT) to predict preferred conformers. For aromatic region ambiguities, compare with literature data for indoloquinoxaline derivatives (δ 7.6–8.2 ppm for indole protons) .
Q. What strategies optimize the yield of indoloquinoxaline-propyl intermediates in multistep syntheses?
- Answer : Optimize reaction stoichiometry (e.g., 1.2 equiv. of sodium hydride for deprotonation) and temperature (0°C to room temperature). For challenging coupling steps (e.g., propyl linker attachment), use Mitsunobu conditions (DIAD/DEAD with PPh3) to enhance alkylation efficiency, achieving yields >80% as shown in analogous naphthoxypropyl-isoindole-dione syntheses .
Q. How can computational methods predict the electronic properties of this compound for photophysical studies?
- Answer : Perform TD-DFT calculations (B3LYP/6-31G* basis set) to model HOMO-LUMO gaps, focusing on the indoloquinoxaline core’s π-conjugation. Compare computed UV-Vis spectra (e.g., λmax ~350–400 nm) with experimental data from UV-Vis spectroscopy in DMSO. Validate charge-transfer interactions using NBO analysis .
Q. What analytical approaches differentiate regioisomers or stereoisomers in isoindole-dione derivatives?
- Answer : Use NOESY/ROESY NMR to identify spatial proximities (e.g., axial vs. equatorial propyl chain orientations). For enantiomeric resolution, employ chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA mobile phases, referencing optical rotation data ([α]D = -81° for R-configuration in related compounds) .
Q. How can researchers assess the biological activity of this compound against neurodegenerative targets?
- Answer : Conduct in vitro cholinesterase inhibition assays (e.g., acetylcholinesterase from Electrophorus electricus) using Ellman’s method. Prepare test solutions in DMSO (≤0.1% v/v) and measure IC50 values via spectrophotometry (λ = 412 nm). Include donepezil as a positive control .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting spectral data (e.g., GC-MS vs. NMR) by synthesizing analogous compounds (e.g., 2-(2-chlorophenyl)-isoindole-dione) and comparing retention times/fragmentation patterns .
- Experimental Design : For SAR studies, prioritize modifying the propyl linker length or substituting the indoloquinoxaline core with electron-withdrawing groups (e.g., -F, -Cl) to modulate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
